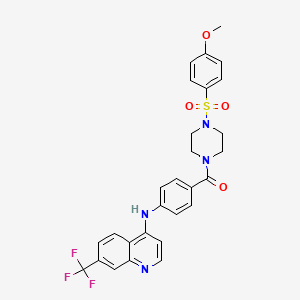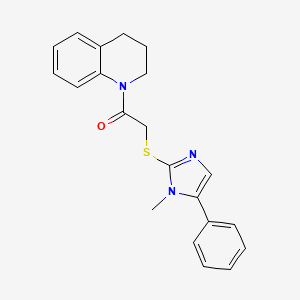![molecular formula C13H17NO4S B8679917 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid
Descripción general
Descripción
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is a leucine derivative. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications in research and industry. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of leucine with a benzyloxycarbonyl groupThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The amino and mercapto groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include disulfides, deprotected amino acids, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group during synthesis, allowing selective reactions at other sites. The mercapto group can form disulfide bonds, which are crucial in protein folding and stability. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid: Another leucine derivative with similar protective groups but different substituents.
®-3-(benzyloxycarbonylamino)butanoic acid: Lacks the mercapto group, leading to different reactivity and applications.
Uniqueness
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the benzyloxycarbonyl and mercapto groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,19)10(11(15)16)14-12(17)18-8-9-6-4-3-5-7-9/h3-7,10,19H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Clave InChI |
HCJFVQQLIWBSLC-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
SMILES canónico |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B8679845.png)




![6-(1-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline](/img/structure/B8679874.png)





![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)
